3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid
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Overview
Description
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid is a chemical compound that features a benzimidazole ring substituted with a hydroxymethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents to introduce the hydroxymethyl and propanoic acid groups. One common method involves the reaction of 2-(hydroxymethyl)benzimidazole with acrylonitrile followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. standard organic synthesis techniques involving benzimidazole derivatives and appropriate functional group transformations are employed.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-[2-(Carboxymethyl)-1h-benzimidazol-1-yl]propanoic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and propanoic acid groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Benzimidazol-1-yl)propanoic acid
- 2-(1H-Benzimidazol-1-yl)propanoic acid
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid
Uniqueness
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid is unique due to the presence of both a hydroxymethyl group and a propanoic acid moiety, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKYWHOQRJTOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360388 |
Source
|
Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-58-7 |
Source
|
Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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